7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a furan ring, an imino group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[840Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amine derivatives, and substituted furan compounds .
Scientific Research Applications
7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Imino Compounds: Compounds with imino groups, such as imino acids.
Triazatricyclo Compounds: Compounds with similar triazatricyclo frameworks.
Uniqueness
7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with notable biological activity attributed to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
This compound contains a tricyclic structure with a furan ring and an imine group, which are significant for its reactivity and biological interactions. The presence of a carboxamide moiety further enhances its potential as a pharmacological agent.
Biological Activity
Research indicates that compounds with similar structural features often exhibit a range of biological activities:
- Antimicrobial Activity : Compounds within this class have shown promising antimicrobial properties against various pathogens.
- Anticancer Potential : The triazatricyclic framework is associated with anticancer activity through mechanisms such as apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
Table 1: Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl) | Similar tricyclic structure; pyridine instead of furan | Antimicrobial |
11-methyl-6-(4-methylbenzoyl)imino-2-oxo | Contains a benzoyl group; different substituents | Anticancer |
Ethyl 7-(furan-2-ylmethyl)-11-methyl | Shares furan moiety; ethyl substitution | Antimicrobial |
The biological activity of this compound is likely mediated through its interactions with specific molecular targets:
- Enzyme Interaction : The compound may bind to enzymes, inhibiting their activity and altering metabolic processes.
- Cellular Pathways : It could disrupt cellular signaling pathways that are crucial for cell proliferation and survival.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties:
- Synthesis Techniques : Multi-step organic synthesis methods have been employed to create this compound, highlighting the importance of controlled laboratory conditions to maintain structural integrity during synthesis .
- In Vitro Studies : Preliminary assessments in cellular models have indicated that the compound exhibits low cytotoxicity while maintaining significant inhibitory effects on target enzymes . In B16F10 melanoma cells, the compound demonstrated potential for reducing melanin production without adversely affecting cell viability at therapeutic concentrations .
- Comparative Analysis : Similar compounds were evaluated for their biological activities to establish structure–activity relationships (SAR). The presence of specific functional groups was found to enhance or diminish biological efficacy .
Properties
Molecular Formula |
C26H23N5O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-16-8-6-12-30-23(16)29-24-21(26(30)33)14-20(22(27)31(24)15-19-11-7-13-34-19)25(32)28-17(2)18-9-4-3-5-10-18/h3-14,17,27H,15H2,1-2H3,(H,28,32) |
InChI Key |
GMMQDOJXAADEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NC(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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